![molecular formula C17H19NO4S B4396541 N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B4396541.png)
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Overview
Description
“N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a furan ring, a thienyl group with a dioxido substitution, and a methylbenzyl group, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” likely involves multiple steps, including the formation of the furan ring, the introduction of the thienyl group, and the attachment of the methylbenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of the thienyl group.
Substitution: Substitution reactions could replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.
Scientific Research Applications
“N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with effects on cellular processes.
Medicine: Exploring its potential as a therapeutic agent for treating specific diseases or conditions.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for “N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other furan derivatives, thienyl-containing molecules, and benzyl-substituted compounds. Examples could be:
- N-(4-methylbenzyl)-2-furamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide
- N-(4-methylbenzyl)-N-(3-thienyl)-2-furamide
Uniqueness
The uniqueness of “N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-4-6-14(7-5-13)11-18(15-8-10-23(20,21)12-15)17(19)16-3-2-9-22-16/h2-7,9,15H,8,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQMJEJFIYMSAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49724491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.